N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide typically involves the Fischer indole synthesis. This method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then further processed through several steps to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, optimized for high yield and purity. The process typically includes the use of robust catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. This compound may act on pathways involved in cell signaling, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
5-Methoxy-N,N-diisopropyltryptamine: A compound with psychoactive properties.
Indole-3-acetic acid: A plant hormone involved in growth and development
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]cyclohexanecarboxamide is unique due to its specific structural features and the presence of the cyclohexanecarboxamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H24N2O2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H24N2O2/c1-22-16-7-8-17-15(13-16)9-11-20(17)12-10-19-18(21)14-5-3-2-4-6-14/h7-9,11,13-14H,2-6,10,12H2,1H3,(H,19,21) |
InChI Key |
MVFSYHSRFLRKJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3CCCCC3 |
Origin of Product |
United States |
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